molecular formula C11H14BFO3 B2577262 4-Fluoro-3-pentanoylphenylboronic acid CAS No. 2096331-08-5

4-Fluoro-3-pentanoylphenylboronic acid

Cat. No.: B2577262
CAS No.: 2096331-08-5
M. Wt: 224.04
InChI Key: JRLNODDOGRZHDD-UHFFFAOYSA-N
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Description

4-Fluoro-3-pentanoylphenylboronic acid is a bifunctional aromatic compound that integrates a boronic acid group, a fluorine atom, and a pentanoyl substituent on a benzene (B151609) ring. This specific arrangement of functional groups bestows upon it a unique chemical profile, making it a molecule of interest for researchers in organic synthesis, medicinal chemistry, and materials science.

The incorporation of fluorine into organic molecules is a widely employed strategy in drug design and materials science to modulate a compound's physicochemical properties. In the realm of boronic acids, the presence of a fluorine atom can significantly influence the compound's reactivity and acidity. Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can increase the Lewis acidity of the boronic acid group. This enhanced acidity can, in turn, affect the rates and efficiencies of reactions in which the boronic acid participates, most notably the Suzuki-Miyaura cross-coupling reaction. mdpi.com

The position of the fluorine atom relative to the boronic acid is crucial. In the case of 4-Fluoro-3-pentanoylphenylboronic acid, the fluorine atom is para to the boronic acid, a position from which it can exert a significant electronic influence on the entire aromatic system. Research on related compounds, such as 4-fluoro-3-methylphenylboronic acid, highlights the utility of this substitution pattern in the development of pharmaceuticals and advanced materials. chemimpex.com

Below is a comparative table of related 4-fluoro-3-substituted-phenylboronic acids, illustrating the variations in molecular properties based on the substituent at the 3-position.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
(4-Fluoro-3-methylphenyl)boronic acidC₇H₈BFO₂153.95139911-27-6
4-Fluoro-3-formylphenylboronic acidC₇H₆BFO₃167.93374538-01-9
4-Fluoro-3-(trifluoromethyl)phenylboronic acidC₇H₅BF₄O₂207.92182344-23-6
4-Fluoro-3-nitrophenylboronic acidC₆H₅BFNO₄184.92352530-22-4

This table presents data for compounds structurally related to 4-Fluoro-3-pentanoylphenylboronic acid to provide a comparative context.

The pentanoyl group, a five-carbon acyl chain, introduces a ketone functionality to the aromatic ring. This moiety can influence the molecule's properties in several ways. The carbonyl group is a hydrogen bond acceptor and can participate in dipole-dipole interactions, which can be a key factor in molecular recognition and binding in biological systems. stereoelectronics.org The pentanoyl group also adds a degree of lipophilicity, which can be tailored in drug design to optimize a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Furthermore, the ketone functionality of the pentanoyl group serves as a synthetic handle for further molecular elaboration. It can undergo a wide range of chemical transformations, allowing for the attachment of more complex molecular fragments. This versatility is highly valuable in the synthesis of compound libraries for drug discovery and in the development of new functional materials. The Friedel-Crafts acylation, a classic organic reaction, is often used to introduce such acyl groups onto aromatic rings, highlighting their importance as synthetic intermediates. wikipedia.org

Arylboronic acids are foundational reagents in organic chemistry, primarily due to their central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. youtube.comtcichemicals.com This reaction is one of the most powerful methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl structures that are common motifs in pharmaceuticals, agrochemicals, and organic electronics.

Current research in the field of arylboronic acids is focused on several key areas:

Expansion of Reaction Scope: Developing new catalysts and reaction conditions to broaden the range of functional groups tolerated in Suzuki-Miyaura couplings and to enable the use of more challenging substrates.

Green Chemistry: Designing more environmentally benign synthetic routes, for example, by using water as a solvent or developing recyclable catalyst systems. tcichemicals.com

Novel Applications: Exploring the use of arylboronic acids in other types of chemical reactions beyond cross-coupling, such as in catalysis and as sensors for saccharides and other biologically important molecules.

Materials Science: Synthesizing novel polymers and functional materials with tailored electronic and optical properties using arylboronic acids as key building blocks.

The unique combination of a fluorinated aromatic ring and a reactive pentanoyl group in 4-Fluoro-3-pentanoylphenylboronic acid positions it as a promising candidate for exploration within these research trajectories.

A general trend in the application of substituted arylboronic acids is their use as intermediates in the synthesis of more complex molecules, as illustrated in the table below which shows related compounds and their primary applications.

CompoundPrimary Application Area
4-Fluoro-3-(trifluoromethyl)benzeneboronic acidOrganic chemical synthesis intermediate. chemicalbook.com
4-Amino-3-fluorophenylboronic acidSynthesis of glucose sensing materials. researchgate.net
4-chloro-2-fluoro-3-substituted-phenylboronic acidsIntermediates for herbicidal compounds via Suzuki coupling. google.com

Properties

IUPAC Name

(4-fluoro-3-pentanoylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO3/c1-2-3-4-11(14)9-7-8(12(15)16)5-6-10(9)13/h5-7,15-16H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLNODDOGRZHDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)F)C(=O)CCCC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of 4 Fluoro 3 Pentanoylphenylboronic Acid

Direct Synthesis Strategies

Direct synthesis strategies aim to construct the 4-fluoro-3-pentanoylphenylboronic acid molecule with minimal synthetic steps, often by forming the carbon-boron bond on a pre-functionalized aromatic ring.

Boronation Reactions: Direct Functionalization Approaches for 4-Fluoro-3-pentanoylphenylboronic Acid

Direct boronation of a suitable precursor is a primary strategy for the synthesis of arylboronic acids. A common and effective method involves the reaction of an organometallic intermediate, such as an organolithium or Grignard reagent, with a trialkyl borate (B1201080) ester. This approach is particularly useful when a halogenated precursor is readily available.

For the synthesis of 4-fluoro-3-pentanoylphenylboronic acid, a plausible route begins with a halogenated precursor such as 1-(3-bromo-4-fluorophenyl)pentan-1-one. The synthesis of 4-amino-3-fluorophenylboronic acid from 4-bromo-2-fluoroaniline (B1266173) has been successfully demonstrated through a similar lithium-bromine exchange followed by the addition of trimethyl borate and subsequent acidic hydrolysis. researchgate.net This established methodology suggests a viable pathway for the target molecule.

The general reaction scheme would involve the following steps:

Halogen-Metal Exchange: The aryl bromide is treated with an organolithium reagent, typically n-butyllithium, at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) to form the corresponding aryllithium species.

Borylation: The aryllithium intermediate is then quenched with a trialkyl borate, such as trimethyl borate or triisopropyl borate.

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final boronic acid.

A patent describing the preparation of 3,5-difluoro-4-methylphenylboronic acid from 4-bromo-2,6-difluorotoluene utilizes a similar low-temperature lithium-halogen exchange followed by reaction with triisopropyl borate. google.com

Table 1: Illustrative Conditions for Boronation via Halogen-Metal Exchange
PrecursorReagentsSolventTemperatureProductReference
4-Bromo-2-fluoroaniline (protected)1. n-BuLi2. Trimethyl borate3. AcidTHF-78 °C4-Amino-3-fluorophenylboronic acid researchgate.net
4-Bromo-2,6-difluorotoluene1. n-BuLi2. Triisopropyl borate3. HClTHF-78 °C3,5-Difluoro-4-methylphenylboronic acid google.com

Precursor Design and Synthetic Pathways to the 4-Fluoro-3-pentanoylphenyl Aromatic Core

The successful synthesis of 4-fluoro-3-pentanoylphenylboronic acid is highly dependent on the availability of a suitable precursor. The key structural features of the precursor are the fluorine atom and the pentanoyl group at positions 4 and 3, respectively, on the phenyl ring, along with a functional group that can be converted into a boronic acid. A common choice for this functional group is a halogen, such as bromine or iodine.

A logical precursor is 1-(3-bromo-4-fluorophenyl)pentan-1-one . The synthesis of this precursor can be achieved through Friedel-Crafts acylation of 1-bromo-2-fluorobenzene (B92463) with pentanoyl chloride. The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by reacting an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org The fluorine atom is a deactivating group but directs electrophilic substitution to the ortho and para positions. In 1-bromo-2-fluorobenzene, the para position to the fluorine is occupied by the bromine atom, and the ortho position is sterically hindered. Therefore, acylation is expected to occur at the position para to the bromine and meta to the fluorine, yielding the desired 1-(3-bromo-4-fluorophenyl)pentan-1-one.

Indirect Synthetic Routes and Derivatization from Related Precursors

Indirect routes offer alternative pathways to the target molecule, often involving the modification of a pre-existing arylboronic acid or the late-stage introduction of one of the key functional groups.

Functional Group Interconversions on Substituted Arylboronic Acids Leading to 4-Fluoro-3-pentanoylphenylboronic Acid

This strategy involves starting with a readily available substituted phenylboronic acid and converting one of the substituents into the desired pentanoyl group. For instance, one could envision starting with a precursor like 4-fluoro-3-halophenylboronic acid and attempting to introduce the pentanoyl group. However, the direct conversion of a halide to a pentanoyl group on a boronic acid-containing ring can be challenging due to the reactivity of the boronic acid moiety.

A more feasible approach would be to start with a precursor that can be readily converted to a ketone. For example, a tandem reaction involving the addition of an arylboronic acid to an aldehyde followed by oxidation can yield an aryl ketone. acs.org This suggests a potential, albeit more complex, route where a suitably substituted arylboronic acid is reacted with pentanal, followed by oxidation of the resulting secondary alcohol to the pentanoyl group.

Strategies for Introducing the Pentanoyl Group onto Fluorinated Phenylboronic Acid Scaffolds

The direct introduction of a pentanoyl group onto a fluorinated phenylboronic acid scaffold, such as 4-fluorophenylboronic acid, presents significant challenges. The most common method for introducing an acyl group is the Friedel-Crafts acylation. wikipedia.org However, boronic acids and their esters are generally not compatible with the strong Lewis acids used as catalysts in Friedel-Crafts reactions, as the Lewis acid can react with the boronic acid moiety. echemi.com This incompatibility often leads to decomposition or undesired side reactions.

Alternative strategies for acylation under milder conditions exist, but their applicability to boronic acid-containing substrates would need to be carefully evaluated. For instance, certain "greener" Friedel-Crafts acylations that avoid strong Lewis acids have been developed. organic-chemistry.org

Given these challenges, a more robust strategy is to introduce the pentanoyl group onto a precursor molecule before the boronic acid is formed, as discussed in section 2.1.2.

Fluorination Methods for Aromatic Systems in the Context of 4-Fluoro-3-pentanoylphenylboronic Acid Synthesis

Introducing a fluorine atom onto an existing aromatic ring is another potential synthetic strategy. This can be achieved through various fluorination methods. One approach is the electrophilic fluorination of a pre-formed arylboronic acid. For example, (3-pentanoylphenyl)boronic acid could potentially be fluorinated. However, electrophilic fluorination of substituted arenes can lead to mixtures of isomers, and the directing effects of the pentanoyl and boronic acid groups would need to be considered. The pentanoyl group is a meta-director, while the boronic acid group can be ortho- and para-directing. This could lead to a complex product mixture.

Another approach is to start with a precursor that can be both fluorinated and converted to a boronic acid. For instance, an aminophenylpentanone could be a suitable starting material. The amino group can be converted to a fluorine via the Balz-Schiemann reaction, which involves the diazotization of an arylamine followed by thermal decomposition of the resulting diazonium tetrafluoroborate. The amino group can also be a precursor to the boronic acid through a Sandmeyer-type reaction where the diazonium salt is reacted with a boron source. pku.edu.cnorgsyn.org

Table 2: Comparison of Synthetic Strategies
StrategyKey TransformationAdvantagesDisadvantages
Direct Boronation Halogen-metal exchangeConvergent, utilizes well-established reactions.Requires a pre-functionalized halogenated precursor.
Functional Group Interconversion Oxidation of a secondary alcoholPotentially modular.May require more steps and protection/deprotection strategies.
Acylation of Fluorinated Phenylboronic Acid Friedel-Crafts acylationPotentially a short route.Boronic acid group is often incompatible with Friedel-Crafts conditions. echemi.com
Fluorination of an Arylboronic Acid Precursor Electrophilic fluorinationAllows for late-stage introduction of fluorine.Potential for regioisomeric mixtures.
From an Amino Precursor Sandmeyer or Balz-SchiemannUtilizes readily available aminoarenes. pku.edu.cnMay involve harsh reaction conditions and potentially low yields.

Mechanistic Investigations of Reactions Involving 4 Fluoro 3 Pentanoylphenylboronic Acid

Exploration of Cross-Coupling Reaction Mechanisms

Palladium-Catalyzed Suzuki-Miyaura Coupling: Detailed Mechanistic Pathways with 4-Fluoro-3-pentanoylphenylboronic Acid

A complete mechanistic pathway for the Suzuki-Miyaura coupling involving 4-Fluoro-3-pentanoylphenylboronic acid would follow the generally accepted catalytic cycle. researchgate.net This cycle consists of three primary steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

For 4-Fluoro-3-pentanoylphenylboronic acid, a detailed study would involve identifying the rate-determining step and characterizing key intermediates, such as the [ArPd(L)₂X] and [ArPd(L)₂(Ar')] species. The presence of the fluoro and pentanoyl substituents would be expected to influence the electronic properties of the boronic acid and its reactivity in the transmetalation step.

Role of the Pentanoyl and Fluoro Substituents on Reaction Kinetics and Selectivity in Reactions of 4-Fluoro-3-pentanoylphenylboronic Acid

The substituents on the phenylboronic acid play a critical role in its reactivity. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I). mdpi.com This effect can influence the acidity of the boronic acid and the rate of transmetalation. In some cases, electron-poor arylboronic acids have shown different reaction kinetics compared to electron-rich counterparts. researchgate.net

Ligand Effects and Catalyst Design for Optimal Reactivity with 4-Fluoro-3-pentanoylphenylboronic Acid

The choice of ligand on the palladium catalyst is crucial for optimizing the Suzuki-Miyaura reaction. nih.govscihorizon.com Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the steric and electronic environment of the palladium center, affecting the rates of oxidative addition and reductive elimination. acs.org

Table 1: Hypothetical Ligand Screening Data for Suzuki-Miyaura Coupling This table is illustrative and not based on published experimental data for 4-Fluoro-3-pentanoylphenylboronic acid.

Entry Palladium Precursor Ligand Base Solvent Yield (%)
1 Pd(OAc)₂ PPh₃ K₂CO₃ Toluene (B28343) Data not available
2 Pd₂(dba)₃ SPhos K₃PO₄ Dioxane Data not available
3 Pd(OAc)₂ XPhos CsF THF Data not available

Other Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

Mechanistic Insights into Alternative Coupling Methodologies Utilizing 4-Fluoro-3-pentanoylphenylboronic Acid

Beyond the Suzuki-Miyaura reaction, arylboronic acids can participate in other coupling reactions, such as Chan-Lam and Heck-type reactions, to form carbon-heteroatom (C-N, C-O) and carbon-carbon bonds. nih.gov Mechanistic studies in this area for 4-Fluoro-3-pentanoylphenylboronic acid would explore its utility in these transformations, detailing the catalytic cycles and the influence of the substituents on reaction outcomes. Research would be needed to determine suitable catalysts (often copper-based for Chan-Lam couplings) and reaction conditions. mdpi.com

Nucleophilic and Electrophilic Reactivity Studies of 4-Fluoro-3-pentanoylphenylboronic Acid

The reactivity of 4-Fluoro-3-pentanoylphenylboronic acid is defined by both nucleophilic and electrophilic characteristics. masterorganicchemistry.comnih.gov The boronic acid moiety can act as a nucleophile (after activation with a base) in cross-coupling reactions. Conversely, the aryl ring, influenced by the electron-withdrawing fluoro and pentanoyl groups, would be relatively electron-poor, making it susceptible to nucleophilic aromatic substitution under certain conditions. The carbonyl group of the pentanoyl substituent also presents an electrophilic site.

A comprehensive study would involve experimental and computational approaches to map the molecule's electrostatic potential and test its reactivity against a range of standard electrophiles and nucleophiles to quantify these characteristics. Without such specific studies, a discussion remains in the realm of general chemical principles.

Applications of 4 Fluoro 3 Pentanoylphenylboronic Acid in Advanced Organic Synthesis

Construction of Complex Fluorinated Aromatic Systems via Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl and polyaromatic systems. researchgate.net Fluorinated arylboronic acids are frequently employed in these reactions to introduce fluorine atoms into target molecules, a strategy widely used in medicinal chemistry and materials science to modulate a compound's physicochemical and biological properties. nih.govresearchgate.net

Synthesis of Fluorinated Biaryl and Heterobiaryl Compounds Utilizing 4-Fluoro-3-pentanoylphenylboronic Acid

There are currently no specific examples in the scientific literature detailing the use of 4-Fluoro-3-pentanoylphenylboronic acid in Suzuki-Miyaura or other cross-coupling reactions for the synthesis of fluorinated biaryl or heterobiaryl compounds. General methodologies for the coupling of other fluorinated boronic acids are well-established, often utilizing palladium catalysts with various phosphine ligands and bases to achieve high yields. nih.govnih.gov However, studies focusing on the reactivity and scope of the title compound are absent.

Integration of 4-Fluoro-3-pentanoylphenylboronic Acid into Polyaromatic Architectures

Similarly, the application of 4-Fluoro-3-pentanoylphenylboronic acid for the construction of larger, polyaromatic architectures has not been reported. The synthesis of such complex structures is a significant area of research, but published works have not yet featured this specific building block.

Role as a Versatile Building Block in Target-Oriented Synthesis

Target-oriented synthesis relies on the strategic use of functionalized building blocks to construct complex molecules with desired properties or biological activities. youtube.com The unique combination of a reactive boronic acid, a fluorine substituent, and a ketone functional group in 4-Fluoro-3-pentanoylphenylboronic acid makes it a theoretically interesting candidate for such endeavors.

Design and Synthesis of Advanced Synthetic Intermediates Deriving from 4-Fluoro-3-pentanoylphenylboronic Acid

No published research currently describes the use of 4-Fluoro-3-pentanoylphenylboronic acid as a starting material for the creation of more complex synthetic intermediates. The potential for derivatization of its pentanoyl group or its participation in multi-step synthetic sequences remains an unexplored area.

Exploration of 4-Fluoro-3-pentanoylphenylboronic Acid in the Synthesis of Scaffolds for Chemical Biology Research

The introduction of fluorine into bioactive molecules is a common strategy in drug discovery. mdpi.comnih.gov While fluorinated building blocks are crucial for creating novel scaffolds for chemical biology, there is no available literature that documents the use of 4-Fluoro-3-pentanoylphenylboronic acid for this purpose. Its potential contribution to the development of new probes, inhibitors, or other tools for chemical biology has not yet been investigated in published studies.

Derivatization for Enhanced Reactivity or Analytical Utility in Research

Boronic acids are sometimes converted into derivatives, such as boronate esters (e.g., pinacol esters), to enhance their stability, solubility, or reactivity in specific cross-coupling reactions. nih.gov Furthermore, functional groups within a molecule can be modified for analytical purposes. thieme-connect.demdpi.comresearchgate.net However, there are no reports on the derivatization of 4-Fluoro-3-pentanoylphenylboronic acid for either enhanced synthetic reactivity or for the development of analytical tools.

Chemical Modification Strategies for Functionalization of 4-Fluoro-3-pentanoylphenylboronic Acid

There is no available research data detailing specific chemical modification strategies that have been applied to 4-Fluoro-3-pentanoylphenylboronic acid. General functionalization reactions for arylboronic acids, such as modifications of the boronic acid group, the phenyl ring, or the pentanoyl substituent, have not been specifically documented for this compound.

Application of 4-Fluoro-3-pentanoylphenylboronic Acid Derivatives in Research-Scale Analytical Method Development

Consistent with the lack of information on its derivatization, there are no published studies on the application of 4-Fluoro-3-pentanoylphenylboronic acid derivatives in the development of research-scale analytical methods. The potential utility of such derivatives in techniques like chromatography, spectroscopy, or sensor development remains unexplored in the accessible scientific literature.

Theoretical and Computational Studies on 4 Fluoro 3 Pentanoylphenylboronic Acid

Quantum Chemical Characterization of 4-Fluoro-3-pentanoylphenylboronic Acid

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to determine the fundamental electronic and structural properties of a molecule. These methods provide a detailed picture of the electron distribution and conformational landscape.

The electronic structure of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. wikipedia.orgnih.gov A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 4-Fluoro-3-pentanoylphenylboronic acid, the HOMO is expected to be localized primarily on the phenyl ring, which is rich in π-electrons. The LUMO is likely distributed over the electron-withdrawing pentanoyl and boronic acid groups. The presence of the electronegative fluorine and pentanoyl groups is predicted to lower both the HOMO and LUMO energy levels compared to unsubstituted phenylboronic acid. DFT calculations on analogous compounds, such as 3-fluoro-4-formylphenylboronic acid, provide a basis for estimating these values. researchgate.net

Table 1: Predicted Frontier Molecular Orbital Energies for 4-Fluoro-3-pentanoylphenylboronic Acid (Illustrative Data)
ParameterPredicted Energy (eV)Implication
EHOMO-6.85Represents electron-donating ability (nucleophilicity).
ELUMO-1.98Represents electron-accepting ability (electrophilicity).
ΔE (HOMO-LUMO Gap)4.87Indicator of chemical reactivity and stability. A moderate gap suggests a balance of stability and reactivity.

The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the charge distribution on the molecule's surface. It helps identify sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are prone to attack by electrophiles, while regions of positive potential (blue) are electron-deficient and attract nucleophiles.

For 4-Fluoro-3-pentanoylphenylboronic acid, the MEP map would predictably show:

Negative Potential: Concentrated around the oxygen atom of the pentanoyl group's carbonyl and the fluorine atom, due to their high electronegativity. These are sites for potential electrophilic interaction.

Positive Potential: Located around the hydrogen atoms of the boronic acid's hydroxyl groups, making them acidic and sites for nucleophilic attack or hydrogen bonding.

Arylboronic acids can exist in several conformations due to the rotation around the Carbon-Boron (C-B) bond and the two Boron-Oxygen (B-O) single bonds. The hydroxyl groups of the B(OH)₂ moiety can adopt different orientations, typically described as syn or anti relative to the C-B bond. This leads to four primary conformers, though some may be mirror images. mdpi.com Computational studies on substituted phenylboronic acids have shown that the cis-trans (or syn-anti) conformation is often the most stable. nih.gov

Substituents on the phenyl ring can significantly influence the conformational preference through steric hindrance or intramolecular interactions, such as hydrogen bonding. beilstein-journals.orgnih.gov In 4-Fluoro-3-pentanoylphenylboronic acid, while no direct intramolecular hydrogen bond with the boronic acid group is expected due to the substitution pattern, the steric bulk of the pentanoyl group and the electronic influence of the fluorine atom will dictate the most stable rotational isomer.

Table 2: Predicted Relative Energies of Conformers for 4-Fluoro-3-pentanoylphenylboronic Acid (Illustrative Data)
ConformerDescription (OH group orientation)Predicted Relative Energy (kcal/mol)
I (syn-anti)One OH points away, one towards the ring.0.00 (Most Stable)
II (anti-anti)Both OH groups point away from the ring.+0.75
III (syn-syn)Both OH groups point towards the ring.+3.50 (Sterically hindered)

Tautomerism, the interconversion of structural isomers, is a critical concept in organic chemistry. patsnap.com While classic keto-enol tautomerism can occur within the pentanoyl side chain orientjchem.orgnih.gov, boronic acids themselves can participate in equilibria, most notably forming cyclic boroxines (anhydrides) or tetrahedral boronate species in the presence of nucleophiles. In some ortho-substituted arylboronic acids, ring-chain tautomerism is also observed. nih.gov For 4-Fluoro-3-pentanoylphenylboronic acid, the primary tautomeric considerations in solution would involve its equilibrium with the corresponding boronate anion, B(OH)₃⁻, which is crucial for its role in reactions like the Suzuki-Miyaura coupling.

Computational Modeling of Reaction Pathways and Transition States Involving 4-Fluoro-3-pentanoylphenylboronic Acid

Beyond static molecular properties, computational chemistry can model dynamic processes, mapping out entire reaction pathways and identifying the high-energy transition states that control reaction rates.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis and a primary application of arylboronic acids. researchgate.net Computational modeling using DFT can elucidate the mechanism of this palladium-catalyzed reaction, which involves oxidative addition, transmetalation, and reductive elimination. researchgate.net

The reactivity of 4-Fluoro-3-pentanoylphenylboronic acid in this process can be predicted by calculating the energy barriers for the key transmetalation step. This step typically involves the transfer of the aryl group from the boron atom (as a boronate species) to the palladium center. The electronic properties of the substituents on the phenyl ring directly impact the energetics of this step. Lower activation energy barriers correspond to faster reaction rates. By modeling the transition state structures, one can predict how the fluoro and pentanoyl groups will affect the compound's performance in catalytic cycles.

Table 3: Predicted Activation Energies for a Model Suzuki-Miyaura Transmetalation Step (Illustrative Data)
Arylboronic AcidPredicted Activation Energy (ΔG, kcal/mol)Predicted Relative Rate
Phenylboronic Acid15.5Baseline
4-Fluorophenylboronic Acid15.1Slightly Faster
4-Fluoro-3-pentanoylphenylboronic Acid16.2Slower

The reactivity of an aromatic boronic acid is a direct consequence of the electronic effects of its substituents. These effects modulate the acidity of the boronic acid and the nucleophilicity of the ipso-carbon attached to the boron atom.

Fluoro Substituent (at C4): The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M). Located para to the boronic acid, its net effect is electron-withdrawing, which increases the Lewis acidity of the boron center. mdpi.com This generally facilitates the formation of the reactive boronate species required for transmetalation. rsc.org

The combination of a para-fluoro and a meta-pentanoyl group creates a complex electronic environment. The increased Lewis acidity from both substituents may promote boronate formation, but the reduced nucleophilicity of the phenyl ring due to the potent withdrawing power of the pentanoyl group is expected to be the dominant factor, potentially leading to slower reaction rates in Suzuki-Miyaura couplings compared to simpler phenylboronic acids.

Catalysis and Reaction Engineering with 4 Fluoro 3 Pentanoylphenylboronic Acid

Development of Novel Catalytic Systems for 4-Fluoro-3-pentanoylphenylboronic Acid Transformations

The development of novel catalysts is paramount for expanding the utility of functionalized boronic acids like 4-Fluoro-3-pentanoylphenylboronic acid. Research focuses on creating systems that can overcome the challenges posed by its specific electronic and steric properties, particularly in widely used carbon-carbon bond-forming reactions such as the Suzuki-Miyaura coupling.

The choice between heterogeneous and homogeneous catalysis represents a fundamental decision in designing synthetic routes involving 4-Fluoro-3-pentanoylphenylboronic acid. Each approach offers a distinct set of advantages and disadvantages that influence its suitability for specific applications, from laboratory-scale synthesis to industrial production.

Homogeneous catalysts , which exist in the same phase as the reactants, are widely used for boronic acid reactions due to their high activity and selectivity under mild conditions. acs.orgmdpi.com For a substrate like 4-Fluoro-3-pentanoylphenylboronic acid, a well-defined molecular catalyst can be precisely tuned to achieve high yields. However, a significant drawback is the difficulty in separating the catalyst from the reaction product, which can lead to product contamination with residual metals (e.g., palladium) and complicates catalyst recycling. mdpi.com

Heterogeneous catalysts , in contrast, exist in a different phase from the reactants. These are typically solid materials, such as palladium nanoparticles immobilized on supports like silica, graphene, or magnetic nanoparticles, upon which the reaction occurs. organic-chemistry.orgmdpi.comkashanu.ac.ir The primary advantage of this approach is the ease of catalyst separation and recovery through simple filtration or magnetic separation, allowing for multiple reuse cycles. organic-chemistry.orgbohrium.com This not only reduces costs but also minimizes metal leaching into the final product, a critical consideration in pharmaceutical synthesis. bohrium.com While historically perceived as less active than their homogeneous counterparts, recent advancements have led to highly active and robust heterogeneous systems. mdpi.com However, challenges such as lower reaction rates and potential catalyst deactivation over time remain areas of active research. mdpi.com

Table 1: Comparison of Homogeneous and Heterogeneous Catalysis for Transformations of 4-Fluoro-3-pentanoylphenylboronic Acid
FeatureHomogeneous CatalysisHeterogeneous Catalysis
Catalyst State Same phase as reactants (dissolved)Different phase from reactants (solid)
Activity & Selectivity Typically very high, easily tunableCan be lower, but highly active systems are emerging mdpi.com
Reaction Conditions Often mild (e.g., room temperature)May require higher temperatures
Catalyst Separation Difficult; requires chromatography or extractionEasy; filtration or magnetic separation organic-chemistry.org
Recyclability Challenging, though some systems exist acs.orgExcellent; can be reused for multiple cycles organic-chemistry.orgbohrium.com
Product Contamination Higher risk of metal leachingLower risk of metal contamination
Industrial Application Common, but catalyst removal is a cost factorHighly desirable for sustainability and cost-effectiveness

The success of cross-coupling reactions involving 4-Fluoro-3-pentanoylphenylboronic acid is highly dependent on the design of the catalyst system, specifically the ligands and pre-catalysts used. The electronic properties of this substrate—influenced by the electron-withdrawing fluorine atom and pentanoyl group—necessitate carefully engineered catalytic species to ensure efficient reaction.

Ligand Design: Ligands play a crucial role by binding to the metal center (typically palladium) and modulating its reactivity. For challenging substrates, including electron-deficient or sterically hindered arylboronic acids, ligands that are both electron-rich and bulky are often required. libretexts.orgmdpi.com Electron-rich ligands facilitate the critical oxidative addition step in the catalytic cycle, while steric bulk promotes the final reductive elimination step that forms the desired product. libretexts.org A prominent class of ligands for this purpose are the biaryl phosphines, such as XPhos and SPhos, which have proven effective for a wide range of difficult Suzuki-Miyaura couplings. mdpi.comnih.gov The choice of ligand can be critical for achieving high yields and preventing side reactions like protodeboronation, an issue that can affect unstable boronic acids. nih.gov

Pre-catalyst Development: To improve catalyst stability, handling, and activation, "pre-catalysts" are often employed. These are stable, well-defined metal-ligand complexes that are not catalytically active themselves but are readily converted into the active Pd(0) species under the reaction conditions. nih.govacs.org This approach allows for precise control over the formation of the active catalyst, which is particularly beneficial when using unstable boronic acids that might decompose before the catalytic cycle begins. nih.gov Various pre-catalysts have been developed that offer enhanced air and moisture stability, making them more practical for routine laboratory use. researchgate.net

Table 2: Key Ligand and Pre-catalyst Considerations for 4-Fluoro-3-pentanoylphenylboronic Acid Reactions
ComponentDesign PrincipleRationale for Fluorinated Arylboronic AcidsExamples
Ligands Electron-rich and sterically bulkyFacilitates oxidative addition and reductive elimination steps in the catalytic cycle, overcoming the deactivating effect of the fluoro and pentanoyl groups. libretexts.orgBiaryl phosphines (e.g., XPhos, SPhos), N-heterocyclic carbenes (NHCs). nih.govresearchgate.net
Pre-catalysts Air- and moisture-stable complexes that rapidly generate the active catalyst in situ.Ensures rapid initiation of the catalytic cycle, which is crucial for coupling potentially unstable boronic acids before they can decompose. nih.govPalladacycles, (NHC)Pd(allyl)Cl complexes. acs.orgresearchgate.net

Green Chemistry Approaches in Synthetic Applications of 4-Fluoro-3-pentanoylphenylboronic Acid

Incorporating the principles of green chemistry into synthetic routes involving 4-Fluoro-3-pentanoylphenylboronic acid is essential for developing sustainable and environmentally responsible processes. Key areas of focus include the use of benign solvents, catalyst recycling, and energy-efficient reaction conditions.

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional cross-coupling reactions often rely on petroleum-derived solvents like toluene (B28343) or 1,4-dioxane, which pose environmental and health risks. nih.gov Green chemistry initiatives have driven the exploration of more sustainable alternatives. Solvents such as 2-methyltetrahydrofuran (B130290) (2-Me-THF) and tert-amyl alcohol have been identified as greener options for Suzuki-Miyaura couplings. nih.govacs.org

A major goal in green chemistry is the replacement of organic solvents with water. nih.gov The development of aqueous-phase Suzuki-Miyaura reactions has gained significant traction. mdpi.comacs.org Performing these reactions in water eliminates the hazards associated with organic solvents and simplifies product isolation. Such reactions can be facilitated by using water-soluble ligands, phase-transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB), or surfactant-based nanoreactor systems that allow the reaction to proceed efficiently in an aqueous medium. nih.govacs.orgnih.gov These methods are highly applicable to the transformations of polar, functionalized molecules like 4-Fluoro-3-pentanoylphenylboronic acid.

Table 3: Green Solvents for Boronic Acid Cross-Coupling Reactions
Solvent SystemKey AdvantagesConsiderations for Application
Water Environmentally benign, non-flammable, low cost. nih.govMay require water-soluble ligands, surfactants, or phase-transfer catalysts to solubilize reactants. acs.orgnih.gov
2-Methyltetrahydrofuran (2-Me-THF) Derived from renewable resources, lower toxicity than THF. nih.govEffective replacement for traditional ethereal solvents.
tert-Amyl Alcohol Considered a greener alcohol solvent. nih.govacs.orgDemonstrated efficacy in nickel-catalyzed Suzuki-Miyaura couplings. acs.org
Ethanol/Water Mixtures Reduces organic solvent waste, improves safety profile. organic-chemistry.orgOften used with heterogeneous catalysts. organic-chemistry.org

Beyond solvent selection, a holistic approach to sustainability involves optimizing the entire reaction protocol. A cornerstone of sustainable methodology is the use of recyclable catalysts, as discussed in the context of heterogeneous catalysis. mdpi.combohrium.com The ability to recover and reuse the precious metal catalyst for multiple runs significantly reduces waste and production costs. mdpi.com Even for homogeneous catalysts, novel systems are being designed that allow for catalyst recovery and reuse, blending the high activity of homogeneous systems with the sustainability of heterogeneous ones. acs.org

Furthermore, sustainable transformations aim to minimize energy consumption. This can be achieved by designing catalysts that operate efficiently at lower temperatures. Alternative energy sources, such as microwave irradiation or ultrasound, can also be employed to accelerate reactions, often leading to shorter reaction times and cleaner product profiles under milder conditions than conventional heating. mdpi.com These eco-friendly activation methods are well-suited for optimizing the synthesis of complex molecules derived from 4-Fluoro-3-pentanoylphenylboronic acid. mdpi.com

Flow Chemistry and High-Throughput Screening in Research Scale Synthesis with 4-Fluoro-3-pentanoylphenylboronic Acid

Modern synthetic chemistry increasingly relies on advanced technologies like flow chemistry and high-throughput screening to accelerate research and development. These tools are particularly valuable for optimizing reactions involving complex substrates such as 4-Fluoro-3-pentanoylphenylboronic acid.

Flow Chemistry: Continuous flow chemistry involves performing reactions in a continuously flowing stream within a microreactor or packed-bed system, rather than in a traditional batch flask. acs.orgacs.org This technology offers numerous advantages for Suzuki-Miyaura cross-coupling reactions. rsc.org The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, enabling precise temperature control and preventing the formation of hotspots. mdpi.com This enhanced control improves safety, especially for exothermic reactions, and often leads to higher yields and purities. Flow systems also allow for rapid reaction optimization by systematically varying parameters like temperature, residence time, and reagent ratios. bcrec.id Furthermore, they are readily scalable from laboratory research to industrial production and can integrate multiple synthetic and purification steps into a single, automated process. acs.orgrsc.org

Table 4: Comparison of Batch vs. Flow Chemistry for Suzuki-Miyaura Reactions
ParameterBatch ProcessingFlow Chemistry
Heat Transfer Limited, potential for hotspotsExcellent, precise temperature control mdpi.com
Safety Risk of thermal runaway in large-scale reactionsInherently safer due to small reaction volumes
Scalability Difficult, requires re-optimizationStraightforward, by running the system for longer
Optimization Slow, requires multiple discrete experimentsRapid, parameters can be varied quickly in a single run bcrec.id
Integration Separate steps for reaction, workup, purificationCan integrate synthesis, workup, and analysis in one system rsc.org

High-Throughput Screening (HTS): High-throughput screening provides a systematic and rapid method for discovering optimal reaction conditions. acs.org By using automated, parallel experimentation, HTS allows researchers to quickly evaluate a large matrix of variables, including different catalysts, ligands, bases, and solvents. rsc.org For a specific transformation, such as the coupling of 4-Fluoro-3-pentanoylphenylboronic acid with a particular aryl halide, HTS can efficiently identify the ideal combination of components to maximize yield and minimize byproducts. This data-driven approach significantly accelerates the development of robust and efficient synthetic protocols, which might otherwise require a lengthy and laborious one-at-a-time optimization process. acs.orgnih.gov

Future Research Directions and Emerging Paradigms for 4 Fluoro 3 Pentanoylphenylboronic Acid

Expansion of Synthetic Utility and Scope

The synthetic utility of organoboron compounds, particularly in carbon-carbon bond-forming reactions, is well-established. For 4-Fluoro-3-pentanoylphenylboronic acid, a primary area of future investigation will be the expansion of its synthetic applications. The electronic properties conferred by the fluoro and pentanoyl substituents are expected to modulate the reactivity of the boronic acid moiety, potentially offering unique selectivity and reactivity profiles in various organic transformations.

Future research will likely focus on employing this compound in Suzuki-Miyaura cross-coupling reactions to synthesize novel biaryl compounds. The presence of the ketone functionality in the pentanoyl group opens up possibilities for post-coupling modifications, allowing for the construction of more complex molecular architectures. Furthermore, the development of novel catalytic systems optimized for the specific electronic nature of 4-Fluoro-3-pentanoylphenylboronic acid could lead to higher yields and broader substrate scope in its coupling reactions. Investigations into its utility in other transition-metal-catalyzed reactions, such as Chan-Lam coupling for the formation of carbon-heteroatom bonds, would also be a valuable research direction.

Interdisciplinary Research with Chemical Biology and Materials Science

The ability of phenylboronic acids to reversibly bind with diols forms the basis of their application in chemical biology, particularly in the sensing and recognition of carbohydrates. nsf.gov This interaction is crucial for the detection of glycoproteins and other polyhydroxy compounds, which can be important biomarkers for various diseases. mdpi.com Future interdisciplinary research on 4-Fluoro-3-pentanoylphenylboronic acid will likely explore its potential as a molecular probe for saccharides. The fluoro and pentanoyl groups could influence the binding affinity and selectivity towards specific diol-containing molecules.

In the realm of materials science, phenylboronic acid derivatives are being investigated for their use in the development of "smart" materials, such as self-healing polymers and responsive hydrogels. The reversible nature of the boronic acid-diol interaction allows for the creation of dynamic covalent bonds that can break and reform under specific stimuli. Research into the incorporation of 4-Fluoro-3-pentanoylphenylboronic acid into polymer backbones could lead to new materials with tailored properties. The pentanoyl chain could enhance solubility in organic polymers, while the fluorine atom might impart desirable electronic or hydrophobic characteristics to the final material.

Advanced Spectroscopic and Analytical Techniques for Research Characterization of 4-Fluoro-3-pentanoylphenylboronic Acid

A thorough characterization of 4-Fluoro-3-pentanoylphenylboronic acid will be paramount for its future application. Advanced spectroscopic and analytical techniques will be indispensable for elucidating its structure, purity, and reactivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H and ¹³C NMR will provide basic structural information, ¹¹B NMR spectroscopy will be particularly crucial for characterizing the boron center. acs.org The chemical shift in ¹¹B NMR can provide insights into the coordination state and electronic environment of the boron atom, which is essential for understanding its reactivity and binding properties. nsf.govacs.org

Mass Spectrometry (MS): High-resolution mass spectrometry techniques, such as electrospray ionization (ESI-MS), will be vital for confirming the molecular weight and elemental composition of the compound and its derivatives. researchgate.net Liquid chromatography-mass spectrometry (LC-MS/MS) can be developed as a highly sensitive method for the quantification of 4-Fluoro-3-pentanoylphenylboronic acid, which is important for both synthetic and biological applications. sciex.com

Chromatographic Techniques: High-performance liquid chromatography (HPLC) will be a standard method for assessing the purity of 4-Fluoro-3-pentanoylphenylboronic acid and for monitoring the progress of its reactions. chromforum.org The development of robust chromatographic methods will be essential for isolating the pure compound and for separating it from potential byproducts, such as its trimeric anhydride (B1165640) (boroxin). chromforum.org

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy will be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the B-O, C=O, and C-F bonds, providing further confirmation of its structure. niscpr.res.in

Hypothetical Analytical Data for 4-Fluoro-3-pentanoylphenylboronic Acid

Technique Expected Observations
¹¹B NMR A single broad resonance is expected in the range of 25-35 ppm, characteristic of a trigonal boronic acid. acs.org
LC-MS/MS A method could be developed for quantification at pg/mL levels, with a high degree of sensitivity and selectivity. sciex.com
HPLC A reversed-phase HPLC method would likely be developed to assess purity, with potential challenges in separating the boronic acid from its boroxin form. chromforum.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-fluoro-3-pentanoylphenylboronic acid?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the phenylboronic acid core. For analogous fluorophenylboronic acids (e.g., 3-(4-fluorobenzylcarbamoyl)phenylboronic acid), key steps include:

  • Coupling reactions : Introduce the pentanoyl group via Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions .
  • Boron protection : Use diethanolamine or pinacol to stabilize the boronic acid moiety during synthesis .
  • Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product .
  • Validation : Confirm purity via HPLC (>98%) and structural integrity via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the structural and electronic properties of 4-fluoro-3-pentanoylphenylboronic acid?

  • Methodological Answer :

  • Spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorine substitution and 11B^{11}\text{B} NMR to assess boronic acid coordination .
  • X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between boronic acid and ketone groups) .
  • Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic effects of the fluorine and pentanoyl groups on reactivity .

Q. What safety protocols are critical when handling 4-fluoro-3-pentanoylphenylboronic acid in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood for weighing and reactions .
  • Spill management : Neutralize boronic acid spills with sodium bicarbonate and adsorb using vermiculite .
  • First aid : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and monitor for respiratory distress .

Advanced Research Questions

Q. How does the pentanoyl substituent influence the reactivity of 4-fluoro-3-pentanoylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :

  • Steric effects : The bulky pentanoyl group may slow transmetalation; optimize catalyst loading (e.g., Pd(PPh3_3)4_4 at 2–5 mol%) and base (e.g., K2_2CO3_3 in ethanol/water) .
  • Electronic effects : Fluorine’s electron-withdrawing nature enhances electrophilicity of the boronic acid, improving coupling efficiency with electron-rich aryl halides .
  • Kinetic studies : Monitor reaction progress via TLC or in situ IR spectroscopy to identify rate-limiting steps .

Q. How can researchers resolve contradictions in reported solubility data for fluorinated phenylboronic acids?

  • Methodological Answer :

  • Solvent screening : Test solubility in DMSO, THF, and ethanol using dynamic light scattering (DLS) to detect aggregation .
  • pH-dependent studies : Adjust solution pH (2–10) to exploit boronic acid’s reversible binding with diols, which affects solubility .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., 4-carboxy-3-fluorophenylboronic acid) to identify trends in substituent effects .

Q. What strategies mitigate decomposition of 4-fluoro-3-pentanoylphenylboronic acid under ambient storage conditions?

  • Methodological Answer :

  • Stabilization : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and hydrolysis .
  • Lyophilization : Convert to a stable boronate ester (e.g., pinacol ester) for long-term storage; regenerate the boronic acid via acid hydrolysis before use .
  • Quality control : Regularly assess purity via 1H^{1}\text{H} NMR and adjust storage conditions if decomposition exceeds 5% over six months .

Q. How can researchers address challenges in quantifying trace impurities in 4-fluoro-3-pentanoylphenylboronic acid?

  • Methodological Answer :

  • Advanced chromatography : Use UPLC-MS with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in acetonitrile/water to separate and identify impurities (<0.1%) .
  • Isotopic labeling : Synthesize 13C^{13}\text{C}-labeled analogs as internal standards for accurate quantification .

Q. What mechanistic insights explain the compound’s selectivity in enzyme inhibition studies?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to model interactions between the boronic acid and serine proteases (e.g., thrombin), focusing on the fluorine’s role in hydrophobic pocket binding .
  • Kinetic assays : Measure KiK_i values under varied pH and temperature to map inhibition mechanisms (e.g., competitive vs. non-competitive) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.